molecular formula C10H13N5O6 B12401137 8-Hydroxy-xyloguanosine

8-Hydroxy-xyloguanosine

Cat. No.: B12401137
M. Wt: 299.24 g/mol
InChI Key: FPGSEBKFEJEOSA-UKPFUCPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-xyloguanosine is a purine nucleoside analog with significant biomedical importance. It is widely used in the research and development of various pharmaceutical drugs, particularly those targeting viral diseases such as hepatitis C and respiratory syncytial virus. This compound is known for its unique structure, which makes it a crucial component for studying antiviral agents and designing potential therapeutics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-xyloguanosine typically involves the reaction of o-aminophenol with acrolein or an acrolein derivative in the presence of an oxidizing agent . This process can be optimized by using different acrolein derivatives, such as allylidene diacetate, to improve yields and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-xyloguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and thiols.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are used in further research and development of pharmaceutical drugs.

Scientific Research Applications

8-Hydroxy-xyloguanosine has a wide range of scientific research applications:

    Chemistry: It serves as a key intermediate for synthesizing nucleotide analogs.

    Biology: The compound is used to study the mechanisms of viral replication and the development of antiviral agents.

    Medicine: It is crucial in the development of drugs targeting viral diseases such as hepatitis C and respiratory syncytial virus.

    Industry: The compound’s unique structure makes it valuable for designing potential therapeutics and studying antiviral agents.

Mechanism of Action

The mechanism of action of 8-Hydroxy-xyloguanosine involves its incorporation into viral RNA, leading to the inhibition of viral replication. The compound targets viral polymerases and other enzymes essential for viral replication, thereby disrupting the viral life cycle . This mechanism makes it a potent antiviral agent with broad-spectrum activity.

Comparison with Similar Compounds

    8-Hydroxyguanosine: An oxidative derivative of guanosine used as a biomarker for oxidative stress.

    8-Hydroxyquinoline: A compound with broad-ranging biological activities, including antimicrobial and anticancer effects.

Uniqueness: 8-Hydroxy-xyloguanosine stands out due to its specific application in antiviral research and its unique structure, which allows for the development of highly targeted antiviral therapies. Unlike 8-Hydroxyguanosine, which is primarily used as a biomarker, this compound has direct therapeutic applications.

Properties

Molecular Formula

C10H13N5O6

Molecular Weight

299.24 g/mol

IUPAC Name

2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione

InChI

InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)/t2-,4?,5+,8-/m1/s1

InChI Key

FPGSEBKFEJEOSA-UKPFUCPKSA-N

Isomeric SMILES

C([C@@H]1C([C@@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O

Origin of Product

United States

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